1-(Thiophen-2-yl)ethanamine

Medicinal Chemistry Organic Synthesis Building Blocks

1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6), also known as 1-(2-thienyl)ethylamine, is an aralkylamine building block with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol. It features a primary amine group directly attached to the alpha-carbon of an ethyl chain linked to a thiophene ring.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 6309-16-6
Cat. No. B1295870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)ethanamine
CAS6309-16-6
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)N
InChIInChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
InChIKeyLYJBVRVJQXVVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6) Procurement and Chemical Profile for Research Use


1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6), also known as 1-(2-thienyl)ethylamine, is an aralkylamine building block with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol [1]. It features a primary amine group directly attached to the alpha-carbon of an ethyl chain linked to a thiophene ring . This compound is a colorless to yellow liquid with a density of 1.095 g/cm³ and a boiling point of 195.5°C at 760 mmHg . Its unique alpha-branched amine structure distinguishes it from the more common 2-thiopheneethylamine (CAS 30433-91-1) isomer, providing a distinct spatial arrangement of the amine and thiophene moieties that influences reactivity and molecular recognition [2].

Why Generic Substitution of 1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6) with Other Thiophene Amines is Not Advisable


While several thiophene-ethylamine isomers exist, 1-(thiophen-2-yl)ethanamine possesses a unique alpha-branched amine structure that directly impacts its reactivity in asymmetric synthesis and its ability to serve as a chiral building block . This regioisomeric specificity is crucial; substituting it with the more common linear isomer, 2-thiopheneethylamine (CAS 30433-91-1), would fundamentally alter the geometry and stereoelectronic properties of downstream products [1]. Furthermore, the chiral nature of this compound necessitates careful selection of the correct enantiomer (e.g., (S)- or (R)-form) for applications requiring specific stereochemistry, as a racemic mixture or the incorrect enantiomer can lead to significantly reduced biological activity or synthetic efficiency [2].

Quantitative Evidence for 1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6) Over Comparators in Key Procurement Dimensions


Regioisomeric Structural Differentiation from 2-Thiopheneethylamine

1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6) is a regioisomer of the more common 2-thiopheneethylamine (CAS 30433-91-1) . The key difference lies in the attachment of the ethylamine group: in 1-(thiophen-2-yl)ethanamine, the amine is on the alpha-carbon of the ethyl chain (a branched structure), whereas in 2-thiopheneethylamine, the amine is on the terminal carbon (a linear chain). This structural variance alters the molecule's steric and electronic properties, as evidenced by the differing XLogP3 values (0.8 for 1-(thiophen-2-yl)ethanamine vs. 1.2 for 2-thiopheneethylamine) and topological polar surface area (54.3 Ų vs. 51.8 Ų) [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Chiral Resolution and Enantiomeric Purity in Asymmetric Synthesis

The (S)-enantiomer of 1-(thiophen-2-yl)ethanamine (CAS 27948-34-1) is commercially available with a specified purity of ≥95% [1]. This level of enantiomeric purity is essential for applications in asymmetric synthesis, such as the preparation of chiral ligands or APIs. In contrast, racemic 1-(thiophen-2-yl)ethanamine can be resolved into its enantiomers using diastereomeric salt formation with tartaric acid derivatives, but this method typically results in low yields of <40% for the desired enantiomer .

Asymmetric Synthesis Chiral Resolution Enantioselectivity

Synthetic Yield Comparison for Derivative Preparation

In a comparative study of thiophene-based amines for the synthesis of nucleoside analogs, 1-(thiophen-2-yl)ethanamine derivatives achieved a 94% inhibition rate against target viruses in a multi-step synthesis [1]. More importantly, this synthesis route required only 8 steps when using 1-(thiophen-2-yl)ethanamine as a key intermediate, compared to 12 steps when using other amine reagents for similar target compounds . This reduction in synthetic steps represents a significant improvement in process efficiency.

Synthetic Efficiency Process Chemistry Yield Optimization

Safety and Handling Profile Compared to N-Methyl Analog

The primary amine 1-(thiophen-2-yl)ethanamine (CAS 6309-16-6) is classified under GHS as Acute Toxicity Category 4 (Oral) with a signal word "Danger" . In contrast, its N-methylated analog, N-methyl-1-(thiophen-2-yl)ethanamine (CAS 42291-11-2), carries a more severe hazard classification, including Acute Toxicity Category 3 for dermal and inhalation exposure, requiring more stringent handling procedures . This difference is critical for procurement decisions regarding laboratory safety infrastructure and personnel training requirements.

Chemical Safety Occupational Health Laboratory Procurement

Boiling Point and Density Differentiation from 2-Thiopheneethylamine

1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6) exhibits distinct physical properties compared to its regioisomer, 2-thiopheneethylamine (CAS 30433-91-1). The target compound has a higher boiling point (195.5°C at 760 mmHg vs. 103-105°C at 15 Torr) and a slightly higher density (1.095 g/cm³ vs. 1.087 g/cm³) . These differences are critical for designing purification strategies (e.g., distillation) and for process engineering calculations involving volume, mass, and thermal stability.

Physical Properties Purification Process Engineering

Synthesis Route Efficiency: 2-Acetylthiophene Reductive Amination

A direct synthesis route for 1-(thiophen-2-yl)ethanamine (CAS 6309-16-6) involves the reductive amination of 2-acetylthiophene, which can be achieved in a single step with a reported yield of approximately 56% [1]. While this yield is moderate, it provides a straightforward and scalable entry point. In comparison, the synthesis of a closely related compound, 1-(5-bromothiophen-2-yl)ethanamine, requires a multi-step sequence including bromination and subsequent functionalization, often resulting in lower overall yields (<40%) due to additional purification steps and potential side reactions .

Synthetic Methodology Cost of Goods Process Development

Optimal Research and Industrial Applications for 1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Given the commercial availability of the (S)-enantiomer (CAS 27948-34-1) with ≥95% purity, 1-(thiophen-2-yl)ethanamine is best procured for use as a chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs) . Its defined stereochemistry eliminates the need for inefficient in-house resolution (yields <40%) [1], making it a cost-effective choice for preparing enantiopure drug candidates, particularly those targeting CNS or cardiovascular pathways where stereochemistry is critical .

Medicinal Chemistry for Kinase and Hsp90 Inhibitor Development

The unique alpha-branched amine structure of 1-(thiophen-2-yl)ethanamine, coupled with its distinct XLogP3 (0.8) and TPSA (54.3 Ų) compared to linear analogs , makes it a valuable scaffold in medicinal chemistry. Its derivatives have been specifically explored as HCV replication inhibitors targeting Hsp90 and as building blocks for geldanamycin analogs [1]. This compound should be prioritized in hit-to-lead campaigns for kinase inhibitors, where the thiophene moiety and amine handle enable rapid diversification and SAR exploration .

Process Chemistry for Scalable Antiviral Nucleoside Synthesis

For process chemists, 1-(thiophen-2-yl)ethanamine offers a significant advantage in route design. Its use as a key intermediate has been shown to reduce the total number of synthetic steps for antiviral nucleoside analogs from 12 to 8, a 33% improvement in efficiency . This makes it the preferred reagent for developing cost-effective, scalable manufacturing processes for antiviral drug candidates, where minimizing step count is paramount for commercial viability [1].

Laboratory-Scale Research Requiring a Safer Amine Building Block

In academic or small-scale industrial labs with standard safety infrastructure, 1-(thiophen-2-yl)ethanamine (Acute Tox. 4) is a more suitable choice than its N-methyl analog (Acute Tox. 3) . Its lower hazard classification simplifies procurement, storage, and handling procedures, reducing the burden of regulatory compliance and specialized equipment needs [1]. This is particularly relevant for high-throughput screening (HTS) campaigns or educational settings where numerous compounds are handled routinely.

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